

In-Depth Technical Guide to the Synthesis of Disperse Orange 62

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Disperse orange 62

CAS No.: 37672-70-1

Cat. No.: B12361856

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and precursors for the monoazo dye, **Disperse Orange 62** (C.I. 11239). The synthesis involves a multi-step process, beginning with the preparation of two key precursors: 2,6-dichloro-4-nitroaniline and 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate. This is followed by the diazotization of the aniline derivative and subsequent azo coupling with the benzoate coupling component.

Core Synthesis Pathway

The synthesis of **Disperse Orange 62** is achieved through the following sequential reactions:

- Synthesis of Precursor A (Diazo Component): Preparation of 2,6-dichloro-4-nitroaniline via the chlorination of p-nitroaniline.
- Synthesis of Precursor B (Coupling Component): A two-step synthesis of 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate, commencing with the cyanoethylation of N-

phenylethanolamine to form 2-((2-cyanoethyl)(phenyl)amino)ethanol, followed by its benzylation.

- Final Dye Synthesis: The diazotization of 2,6-dichloro-4-nitroaniline and its subsequent azo coupling reaction with 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate to yield **Disperse Orange 62**.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the precursors and the final dye product.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Typical Yield (%) | Melting Point (°C) |
|---|---|----------------------------|--------------------------------------|--------------------|
| 2,6-dichloro-4-nitroaniline | C ₆ H ₄ Cl ₂ N ₂ O ₂ | 207.01 | 87 - 96.6 | 185 - 194 |
| 2-((2-cyanoethyl)(phenyl)amino)ethanol | C ₁₁ H ₁₄ N ₂ O | 190.24 | High (Typical for Michael Additions) | Not specified |
| 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate | C ₁₈ H ₁₈ N ₂ O ₂ | 294.35 | High (Typical for Schotten-Baumann) | Not specified |
| Disperse Orange 62 | C ₂₅ H ₂₁ Cl ₂ N ₅ O ₄ | 526.37 | High (Typical for Azo Coupling) | Not specified |

Experimental Protocols

Synthesis of 2,6-dichloro-4-nitroaniline (Precursor A)

Multiple methods exist for the synthesis of 2,6-dichloro-4-nitroaniline from p-nitroaniline. Below are two common protocols.

Protocol 1.A: Chlorination using Potassium Chlorate

- Materials: p-Nitroaniline, concentrated hydrochloric acid, potassium chlorate, water, glacial acetic acid, ethanol.
- Procedure:
 - In a reaction flask, dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid, warming the mixture to 50°C.
 - Separately, prepare a solution of 16.4 g of potassium chlorate in 350 ml of water.
 - Gradually add the potassium chlorate solution to the p-nitroaniline solution from a dropping funnel at approximately 25°C.
 - After the addition is complete, dilute the reaction mixture with a large volume of water to precipitate the product.
 - Collect the precipitate by filtration and wash thoroughly with water, followed by a small amount of alcohol.
 - Purify the crude product by recrystallization from glacial acetic acid or a mixture of acetic acid and alcohol.
- Expected Yield: 87% of lemon-yellow needles with a melting point of 185-188°C.[2]

Protocol 1.B: Chlorination using Chlorine Bleaching Liquor

- Materials: p-Nitroaniline, dilute aqueous hydrochloric acid or nitric acid, chlorine bleaching liquor (e.g., sodium hypochlorite solution), dispersing agent.
- Procedure:
 - Suspend 1 mole of p-nitroaniline in 3-6 moles of dilute aqueous hydrochloric acid or nitric acid containing a dispersing agent.
 - Cool the suspension to 5-10°C.
 - Introduce the chlorine bleaching liquor. The formation of 2-chloro-4-nitroaniline occurs at 5-10°C, followed by the formation of 2,6-dichloro-4-nitroaniline, initially at 15-20°C.

- Once 90-95% conversion to the dichloro product is achieved, raise the temperature to 70°C without further addition of the bleaching liquor.
- Conduct post-chlorination by adding more chlorine bleaching liquor at a temperature between 20°C and 70°C.[3]

Synthesis of 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate (Precursor B)

This synthesis is a two-step process.

Step 2.A: Synthesis of 2-((2-cyanoethyl)(phenyl)amino)ethanol

- Reaction Type: Cyanoethylation (a Michael addition).
- Materials: N-phenylethanolamine, acrylonitrile, and a basic catalyst (e.g., sodium hydroxide or a quaternary ammonium hydroxide).
- Generalized Procedure:
 - In a reaction vessel, dissolve N-phenylethanolamine in a suitable solvent.
 - Add a catalytic amount of a strong base.
 - Slowly add acrylonitrile to the reaction mixture, maintaining the temperature, as the reaction is exothermic.
 - Stir the mixture until the reaction is complete (monitored by TLC or GC).
 - Neutralize the catalyst with a weak acid.
 - The product can be isolated by extraction and purified by distillation or chromatography.

Step 2.B: Synthesis of 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate

- Reaction Type: Benzoylation (an esterification, often under Schotten-Baumann conditions).

- Materials: 2-((2-cyanoethyl)(phenyl)amino)ethanol, benzoyl chloride, a base (e.g., pyridine or aqueous sodium hydroxide), and a suitable solvent (e.g., dichloromethane or a two-phase system).
- Generalized Procedure:
 - Dissolve 2-((2-cyanoethyl)(phenyl)amino)ethanol in the chosen solvent.
 - Add the base to the solution.
 - Cool the mixture in an ice bath.
 - Slowly add benzoyl chloride to the reaction mixture with vigorous stirring.
 - Allow the reaction to proceed to completion.
 - If using an aqueous base, separate the organic layer. Wash the organic layer with dilute acid, water, and brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.
 - Purify the product by recrystallization or column chromatography.

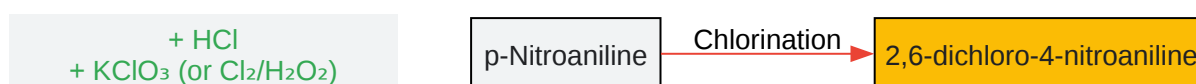
Synthesis of Disperse Orange 62

- Reaction Type: Diazotization followed by azo coupling.
- Materials: 2,6-dichloro-4-nitroaniline, sodium nitrite, a strong mineral acid (e.g., hydrochloric acid or sulfuric acid), 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate, and a suitable solvent system.
- Generalized Procedure:
 - Diazotization:
 - In a beaker, suspend 2,6-dichloro-4-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

- Stir the mixture vigorously to form a fine slurry.
 - Cool the slurry to 0-5°C in an ice-salt bath with continuous stirring.
 - In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in water and cool the solution to 0-5°C.
 - Add the cold sodium nitrite solution dropwise to the cold aniline slurry over 15-20 minutes, ensuring the temperature does not rise above 5°C. This forms the diazonium salt solution.[4]
- Azo Coupling:
- In a separate reaction vessel, dissolve the coupling component, 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate (1 equivalent), in a suitable solvent and cool to 0-5°C. The pH may need to be adjusted depending on the specific coupling conditions.
 - Slowly add the cold diazonium salt solution to the solution of the coupling component with efficient stirring, maintaining the temperature between 0-5°C.
 - Continue stirring the reaction mixture at 0-5°C for an additional 30-60 minutes to ensure complete coupling.
 - The precipitated **Disperse Orange 62** dye is then collected by filtration.
 - Wash the dye thoroughly with cold water until the filtrate is neutral.
 - Dry the final product in an oven at 60-80°C.[4]
 - For higher purity, the dye can be recrystallized from a suitable solvent.

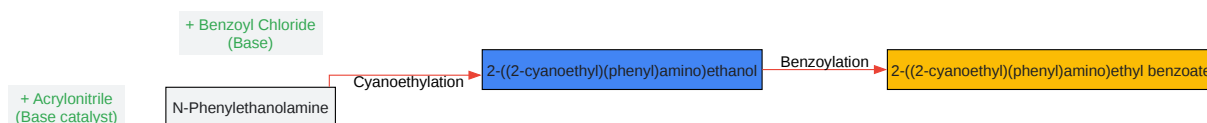
Mandatory Visualizations

The following diagrams illustrate the key synthesis pathways.



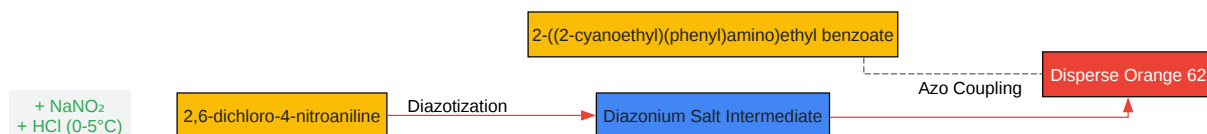
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Caption: Synthesis of Precursor A: 2,6-dichloro-4-nitroaniline.



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Caption: Synthesis of Precursor B: 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate.



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- [4. benchchem.com \[benchchem.com\]](#)
- To cite this document: BenchChem. [In-Depth Technical Guide to the Synthesis of Disperse Orange 62]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12361856/docs#in-depth-technical-guide-to-the-synthesis-of-disperse-orange-62\]](https://www.benchchem.com/product/b12361856/docs#in-depth-technical-guide-to-the-synthesis-of-disperse-orange-62)

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